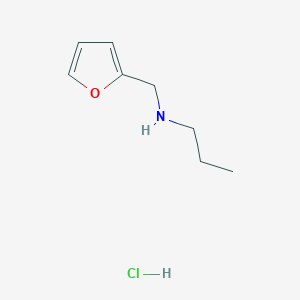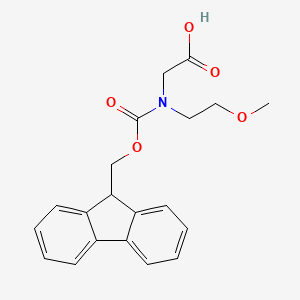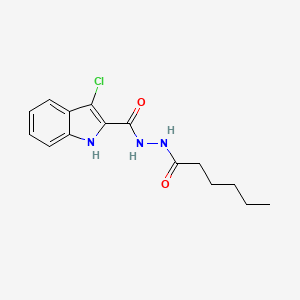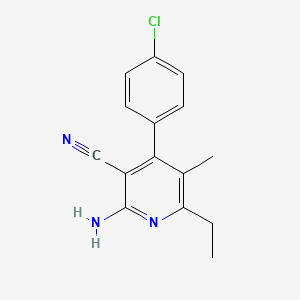![molecular formula C21H22N2O6S B2780949 butyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate CAS No. 899954-72-4](/img/structure/B2780949.png)
butyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Butyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate” is a complex organic compound. It seems to be related to the class of compounds known as isothiazolinones . Isothiazolinones are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity .
Synthesis Analysis
The synthesis of related compounds involves the reaction of N-methyl-4-oxo-4-phenylbutanamide with SOCl2 to form 4-benzoyl-2-methylisothiazol-3(2H)-one . The final compound is obtained after the nucleophilic displacement of the benzoyl group .Molecular Structure Analysis
The molecular structure of related compounds is based on structures generated from information available in databases . The molecular formula of a related compound, 3-Oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide, is C8H5NO4S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the reaction of N-methyl-4-oxo-4-phenylbutanamide with SOCl2 and subsequent nucleophilic displacement of the benzoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be determined using various computational methods. For example, the linear and nonlinear optical (NLO) characteristics of related styryl dyes were examined using density functional theory (DFT) and time-dependent DFT computations .Wissenschaftliche Forschungsanwendungen
Environmental Science and Toxicology
Synthetic phenolic antioxidants (SPAs), which share structural motifs with the compound of interest, have been widely used in industrial and commercial products to prevent oxidative degradation. Their environmental occurrence, fate, human exposure, and toxicity have been a subject of significant research interest. Studies indicate that SPAs, including derivatives such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), have been detected in various environmental matrices and human tissues, suggesting widespread exposure through food intake, dust ingestion, and personal care products. Toxicity studies have raised concerns about their potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity, emphasizing the need for future research on novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Chemistry and Material Science
In chemistry, the interest lies in the synthesis and application of benzoxazole derivatives, a chemical class related to the compound . Benzoxazoles are notable for their pharmacological activities and importance in material science. Recent advancements in microwave-assisted synthesis have enabled the efficient production of benzoxazole derivatives, offering a versatile toolkit for chemists to explore new materials and biological agents. This approach has led to the rapid synthesis of diverse benzoxazoles, highlighting the potential for developing new compounds with enhanced properties and applications (Özil & Menteşe, 2020).
Pharmacology and Drug Design
In the realm of pharmacology, benzothiazoles, a core structure related to the compound of interest, have shown significant potential as chemotherapeutics. These compounds exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. The structural simplicity of 2-arylbenzothiazoles, in particular, has been leveraged in the development of potent antitumor agents. The promising biological profile and synthetic accessibility of benzothiazoles and their derivatives underscore their value in drug discovery and development. This has spurred ongoing research into new benzothiazoles and conjugate systems as potential chemotherapeutics, with various studies exploring their mechanism of action, structure-activity relationships, and therapeutic applications (Ahmed et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the study and application of these compounds could involve further exploration of their biological properties, such as antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . Additionally, the development of analytical methods for the identification and determination of this type of biocides could be another area of focus .
Eigenschaften
IUPAC Name |
butyl 4-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-2-3-14-29-21(26)15-8-10-16(11-9-15)22-19(24)12-13-23-20(25)17-6-4-5-7-18(17)30(23,27)28/h4-11H,2-3,12-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIYARHUHFBWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2780866.png)



methanone](/img/structure/B2780875.png)



![N,N-dimethyl-4-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)cyclohexan-1-amine](/img/structure/B2780882.png)
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2780883.png)
![1-benzoyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2780884.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2780885.png)
![3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2780888.png)